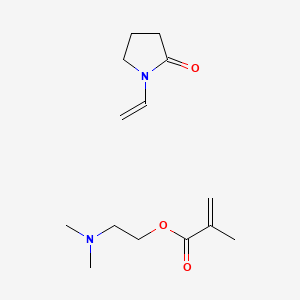

2-(Dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one

説明

The compound 2-(Dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one (CAS: 26655-25-4) is a 1:1 combination of two distinct moieties:

- 2-(Dimethylamino)ethyl methacrylate: A methacrylate ester with a tertiary amine group, widely used in polymer chemistry due to its reactive vinyl group and amine functionality.

- 1-Ethenylpyrrolidin-2-one: A cyclic amide (pyrrolidone) with a vinyl group, known for enhancing solubility and acting as a co-monomer in polymer systems.

This compound is primarily utilized in resin formulations and biomedical applications, where its dual functionality enables tunable reactivity and physical properties. The dimethylamino group facilitates interactions with photo-initiators like camphorquinone (CQ), while the pyrrolidone moiety improves solubility and flexibility in polymer matrices .

特性

IUPAC Name |

2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C6H9NO/c1-7(2)8(10)11-6-5-9(3)4;1-2-7-5-3-4-6(7)8/h1,5-6H2,2-4H3;2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQISFXXYCYMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN(C)C.C=CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30581-59-0 | |

| Record name | Dimethylaminoethyl methacrylate-vinylpyrrolidone copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30581-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00936436 | |

| Record name | 2-(Dimethylamino)ethyl 2-methylprop-2-enoate--1-ethenylpyrrolidin-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30581-59-0, 160984-81-6 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Dimethylamino)ethyl 2-methylprop-2-enoate--1-ethenylpyrrolidin-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The primary synthetic route for this compound involves the following steps:

Monomer Selection : The two monomers used are:

- 2-(Dimethylamino)ethyl 2-methylprop-2-enoate (methacrylate ester)

- 1-Ethenyl-2-pyrrolidinone (N-vinylpyrrolidone)

-

- The polymerization is typically carried out via free radical polymerization.

- A radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is used to initiate the reaction.

- The reaction is conducted in an organic solvent medium, commonly toluene or benzene, which facilitates the polymerization and controls viscosity.

- Temperature control is critical, usually maintained between 60°C and 80°C, to optimize polymer chain growth and minimize unwanted side reactions.

- Pressure conditions are kept ambient or slightly elevated depending on the reactor design.

Compounding with Diethyl Sulfate :

- After polymerization, diethyl sulfate is introduced to compound with the polymer.

- Diethyl sulfate acts as an alkylating agent, modifying the polymer’s chemical properties, particularly enhancing its cationic charge density and solubility characteristics.

Industrial Production Methods

In industrial-scale production, the process is scaled up with the following considerations:

| Parameter | Industrial Scale Details |

|---|---|

| Reactor Type | Large-scale stirred tank reactors with temperature control |

| Monomer Feed | Continuous or batch feeding of monomers |

| Initiator Dosage | Optimized to balance polymer molecular weight and reaction rate |

| Solvent Use | Toluene or benzene, with solvent recovery systems |

| Temperature Control | Precise control between 60–80°C to maintain polymer quality |

| Reaction Time | Several hours, typically 4–8 hours depending on scale |

| Post-Polymerization | Compounding with diethyl sulfate under controlled conditions |

| Purification | Removal of unreacted monomers and solvents |

This method ensures high yield, reproducibility, and polymer purity suitable for industrial applications.

Chemical Reaction Analysis in Preparation

The preparation involves several chemical reactions and considerations:

| Reaction Type | Description | Reagents/Conditions | Products/Outcomes |

|---|---|---|---|

| Radical Polymerization | Chain-growth polymerization of monomers | Radical initiators (AIBN, benzoyl peroxide), solvent (toluene/benzene), 60–80°C | Formation of copolymer of methacrylate and vinylpyrrolidone units |

| Alkylation (Compounding) | Alkylation of polymer with diethyl sulfate to modify properties | Diethyl sulfate, controlled temperature | Alkylated polymer with enhanced cationic properties |

Detailed Research Findings on Preparation

Polymerization Kinetics : Studies show that the copolymerization of 2-(dimethylamino)ethyl methacrylate with N-vinylpyrrolidone proceeds via a typical free radical mechanism with reactivity ratios favoring a random copolymer structure. Control of initiator concentration and temperature allows tuning of molecular weight distribution.

Solvent Effects : The choice of solvent influences polymer chain length and polydispersity. Aromatic solvents like toluene provide a good balance of solubility and reaction control, minimizing premature termination.

Compounding with Diethyl Sulfate : The alkylation step introduces quaternary ammonium groups into the polymer, increasing water solubility and cationic charge density. This modification enhances the polymer's interaction with negatively charged substrates, important for applications in coatings and drug delivery.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Monomers | 2-(Dimethylamino)ethyl methacrylate & N-vinylpyrrolidone | Purity >99% preferred |

| Initiator | AIBN or benzoyl peroxide (0.1–1 wt%) | Adjusted for polymer molecular weight |

| Solvent | Toluene or benzene | Solvent recovery recommended |

| Temperature | 60–80°C | Critical for polymer chain control |

| Pressure | Atmospheric to slightly elevated | Reactor dependent |

| Polymerization Time | 4–8 hours | Monitored for conversion and molecular weight |

| Post-polymerization alkylation | Diethyl sulfate, mild heating (40–60°C) | Enhances polymer cationic properties |

化学反応の分析

Types of Reactions

2-(Dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

科学的研究の応用

2-(Dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one has numerous applications in scientific research:

Chemistry: It is used as a polymer precursor and in the synthesis of various chemical compounds.

Biology: The compound is utilized in the development of biomaterials and drug delivery systems.

Industry: The compound is used in coatings, adhesives, and other industrial products for its desirable properties.

作用機序

The mechanism of action of 2-(dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various effects, such as altering cellular functions or modulating biological processes.

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | Key Functional Groups | Primary Applications |

|---|---|---|

| 2-(Dimethylamino)ethyl methacrylate | Methacrylate ester, dimethylaminoethyl | Dental resins, adhesives |

| Ethyl 4-(dimethylamino) benzoate | Benzoate ester, dimethylamino | Resin co-initiators |

| 1-Vinylpyrrolidone | Pyrrolidone ring, vinyl group | Pharmaceuticals, polymer coatings |

| Rhodanine derivatives (e.g., D1-D5) | Thiazolidinone, dimethylaminoethyl | Antimicrobial agents |

Reactivity in Polymerization

2-(Dimethylamino)ethyl methacrylate exhibits lower degree of conversion (DC) in resin cements compared to ethyl 4-(dimethylamino) benzoate (DC: 75% vs. 85%) due to steric hindrance from the methacrylate group. However, its reactivity is significantly enhanced by diphenyliodonium hexafluorophosphate (DPI), which improves DC by 15–20% in resin systems .

Table 2: Reactivity in Resin Systems

| Compound | Degree of Conversion (Without DPI) | Degree of Conversion (With DPI) |

|---|---|---|

| Ethyl 4-(dimethylamino) benzoate | 85% | 88% |

| 2-(Dimethylamino)ethyl methacrylate | 75% | 90–95% |

Physical and Chemical Properties

- Solubility: The pyrrolidone component in 1-ethenylpyrrolidin-2-one enhances solubility in polar solvents compared to non-cyclic analogues like 1-vinylcaprolactam .

- Thermal Stability: Methacrylate-based compounds (e.g., 2-(dimethylamino)ethyl methacrylate) decompose at ~200°C, whereas benzoate esters (e.g., ethyl 4-(dimethylamino) benzoate) are stable up to 250°C .

生物活性

2-(Dimethylamino)ethyl 2-methylprop-2-enoate;1-ethenylpyrrolidin-2-one, with the molecular formula C22H37N3O4, is a polymer formed from the monomers 2-(dimethylamino)ethyl 2-methylprop-2-enoate and 1-ethenylpyrrolidin-2-one. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique properties and potential applications.

The synthesis of this compound involves the polymerization of its constituent monomers under controlled conditions. The process typically uses a catalyst and specific solvents to ensure proper formation. The polymerization can be initiated using free radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, followed by the addition of monomers to propagate the reaction.

| Property | Value |

|---|---|

| Molecular Weight | 405.57 g/mol |

| CAS Number | 30581-59-0 |

| IUPAC Name | This compound |

| Solubility | Soluble in water |

| Appearance | Colorless liquid |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, influencing cellular functions such as proliferation, differentiation, and apoptosis.

Potential Biological Applications

- Drug Delivery Systems : The compound's polymeric nature allows it to encapsulate drugs effectively, enhancing their stability and bioavailability.

- Biomaterials : Its biocompatibility makes it suitable for use in tissue engineering and regenerative medicine.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, which can be beneficial in developing new antimicrobial agents.

Study on Drug Delivery Efficacy

A study evaluated the efficacy of a drug delivery system utilizing this compound for encapsulating anticancer agents. Results indicated that the system significantly improved drug release profiles compared to conventional methods, enhancing therapeutic outcomes in vitro .

Antimicrobial Activity Assessment

Research conducted on the antimicrobial properties of this compound demonstrated effectiveness against Gram-positive bacteria. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Poly(2-dimethylaminoethyl methacrylate) | Homopolymer | Lacks additional functional groups |

| N-vinylpyrrolidone | Copolymer | Shares one monomer but lacks others |

| Poly(N-vinylcaprolactam) | Copolymer | Contains different monomers |

This compound stands out due to its unique combination of monomers, imparting specific properties such as enhanced solubility and stability, making it valuable in various applications.

Q & A

Basic: What are the recommended synthetic routes and characterization techniques for synthesizing copolymers of 2-(dimethylamino)ethyl methacrylate and 1-ethenylpyrrolidin-2-one?

Methodological Answer:

The copolymerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA) and 1-ethenylpyrrolidin-2-one (NVP) typically involves free-radical polymerization. Key steps include:

- Solvent selection : Polar solvents like ethanol or water are preferred due to the monomers' solubility.

- Initiator system : Azobisisobutyronitrile (AIBN) or potassium persulfate (KPS) is used, with temperatures optimized between 60–80°C to initiate radical formation.

- Characterization :

- Nuclear Magnetic Resonance (NMR) : To confirm copolymer composition and monitor monomer incorporation ratios (e.g., integrating peaks from DMAEMA’s dimethylamino group and NVP’s pyrrolidone ring) .

- Gel Permeation Chromatography (GPC) : To determine molecular weight distribution.

- FTIR Spectroscopy : To verify functional groups (e.g., ester carbonyl from DMAEMA and amide carbonyl from NVP) .

Basic: How do the physicochemical properties of the DMAEMA-NVP copolymer influence its applicability in drug delivery systems?

Methodological Answer:

The copolymer’s pH- and temperature-responsive behavior stems from DMAEMA’s tertiary amine (pH-sensitive) and NVP’s hydrophilic pyrrolidone group. Critical parameters include:

- Lower Critical Solution Temperature (LCST) : Adjustable by varying the DMAEMA/NVP ratio; higher DMAEMA content lowers LCST due to increased hydrophobicity.

- pH-dependent solubility : DMAEMA’s protonation below pH 6.5 enhances hydrophilicity, enabling controlled drug release in acidic environments (e.g., tumor tissues).

- Analytical validation : Dynamic light scattering (DLS) for particle size analysis under varying pH/temperature and differential scanning calorimetry (DSC) to study phase transitions .

Advanced: How can computational chemistry optimize reaction conditions for synthesizing DMAEMA-NVP copolymers with tailored molecular weights?

Methodological Answer:

Machine learning (ML) and density functional theory (DFT) are used to predict optimal conditions:

- ML models : Train on historical polymerization data (e.g., monomer ratios, initiator concentrations, reaction times) to predict molecular weight and polydispersity index (PDI).

- DFT calculations : Analyze transition states and activation energies for radical propagation steps, identifying solvent or catalyst effects on reaction kinetics.

- Validation : Compare predicted vs. experimental GPC and NMR results to refine models .

Advanced: What experimental strategies resolve contradictions in reactivity data between DMAEMA and other amine-containing monomers in radical polymerization?

Methodological Answer:

Discrepancies in reactivity ratios (e.g., DMAEMA vs. ethyl 4-(dimethylamino)benzoate) arise from steric and electronic effects. Resolution methods include:

- Reactivity ratio determination : Use the Fineman-Ross or Kelen-Tüdős method with low-conversion data from NMR or HPLC.

- Competitive monomer experiments : Compare propagation rates under identical conditions via stopped-flow spectroscopy.

- Electron paramagnetic resonance (EPR) : Monitor radical intermediates to assess electronic effects of the dimethylamino group on chain propagation .

Basic: What safety protocols are critical when handling 1-ethenylpyrrolidin-2-one (NVP) in laboratory settings?

Methodological Answer:

NVP requires stringent safety measures:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- First aid : Immediate rinsing with water for skin/eye contact; medical consultation if ingested .

Advanced: How does the inclusion of diphenyliodonium hexafluorophosphate (DPI) affect the photopolymerization efficiency of DMAEMA-containing resins?

Methodological Answer:

DPI acts as a co-initiator by generating additional radicals under UV light:

- Mechanism : DPI undergoes photolysis to produce iodophenyl radicals, accelerating the decomposition of camphorquinone (CQ) in DMAEMA-based systems.

- Optimization : Higher DMAEMA concentrations (e.g., 1:2 CQ/amine ratio) improve degree of conversion (DC), validated via FTIR monitoring of C=C bond consumption.

- Trade-offs : While DPI enhances DC, it may reduce mechanical properties due to residual unreacted monomers; post-curing or thermal treatment mitigates this .

Advanced: What strategies improve the stability of DMAEMA-NVP copolymers in aqueous environments for long-term biomedical applications?

Methodological Answer:

- Crosslinking : Introduce covalent crosslinkers (e.g., ethylene glycol dimethacrylate) to reduce hydrogel swelling.

- Surface modification : Graft hydrophilic polymers (e.g., PEG) via post-polymerization reactions to minimize non-specific protein adsorption.

- Accelerated aging studies : Expose copolymers to physiological conditions (37°C, pH 7.4) and monitor degradation via GPC and tensile testing .

Basic: What analytical techniques are essential for detecting impurities in DMAEMA-NVP copolymers?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : With UV detection at 210 nm to separate and quantify residual monomers.

- Mass Spectrometry (MS) : Identify low-abundance impurities (e.g., oligomers or degradation products) via exact mass matching.

- Elemental Analysis : Verify nitrogen content to detect deviations from theoretical copolymer composition .

Advanced: How do structural modifications to DMAEMA (e.g., fluorination) alter copolymer interactions with biological membranes?

Methodological Answer:

- Fluorinated analogs : Replace DMAEMA’s methyl groups with trifluoropropyl chains (synthesized via nucleophilic substitution).

- Membrane permeability assays : Use fluorescence microscopy with liposome models to quantify permeability changes.

- Molecular dynamics (MD) simulations : Predict interactions between fluorinated copolymers and lipid bilayers based on hydrophobic/hydrophilic balance .

Basic: What are the key differences in reactivity between DMAEMA and structurally similar monomers like 2-(diethylamino)ethyl methacrylate (DEAEMA)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。